Cas no 1807124-76-0 (Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate)

メチル3-(アミノメチル)-6-(ジフルオロメチル)-2-ヒドロキシピリジン-4-カルボキシレートは、ピリジン骨格にアミノメチル基、ジフルオロメチル基、ヒドロキシル基、およびカルボキシル酸メチルエステル基を有する多機能性化合物です。この分子構造により、医薬品中間体や農薬原料としての高い反応性と修飾可能性を備えています。特に、ジフルオロメチル基の導入により代謝安定性が向上し、生体利用能の改善が期待されます。また、ヒドロキシル基とカルボキシル酸エステルの共存により、金属イオンとのキレート形成能や分子間相互作用の制御が可能です。これらの特性から、創薬化学や材料科学分野での応用が注目されています。

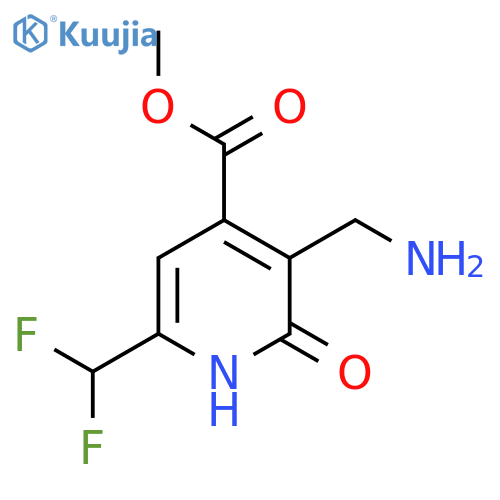

1807124-76-0 structure

商品名:Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate

CAS番号:1807124-76-0

MF:C9H10F2N2O3

メガワット:232.184109210968

CID:4890520

Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate

-

- インチ: 1S/C9H10F2N2O3/c1-16-9(15)4-2-6(7(10)11)13-8(14)5(4)3-12/h2,7H,3,12H2,1H3,(H,13,14)

- InChIKey: OBZDUEAGNJUWED-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(C(=O)OC)=C(CN)C(N1)=O)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 388

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 81.4

Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029026092-1g |

Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate |

1807124-76-0 | 95% | 1g |

$2,808.15 | 2022-03-31 | |

| Alichem | A029026092-250mg |

Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate |

1807124-76-0 | 95% | 250mg |

$980.00 | 2022-03-31 | |

| Alichem | A029026092-500mg |

Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate |

1807124-76-0 | 95% | 500mg |

$1,685.00 | 2022-03-31 |

Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate 関連文献

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

1807124-76-0 (Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate) 関連製品

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬